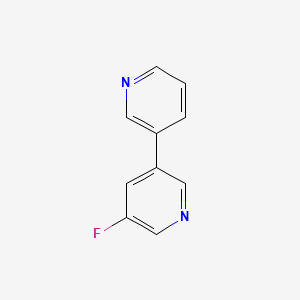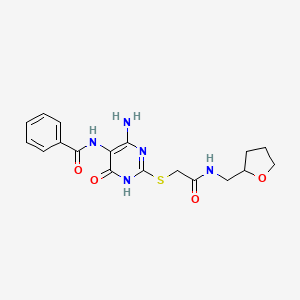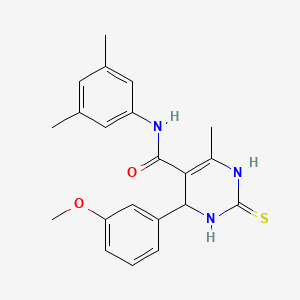![molecular formula C19H16ClNO2S B2885822 2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine CAS No. 339017-13-9](/img/structure/B2885822.png)
2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a phenyl group at the 6-position, a methyl group at the 4-position, and a chloro group at the 2-position. At the 3-position, it has a sulfonyl group attached to a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (the pyridine and phenyl groups), a sulfonyl group (which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to the 4-methylphenyl group), and a chloro group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing chloro and sulfonyl groups and the electron-donating methyl groups. The pyridine ring could potentially undergo electrophilic aromatic substitution reactions at the positions activated by these substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups could impact its solubility, melting point, boiling point, and other properties .科学的研究の応用
Catalytic Processes and Regioselectivity
Research demonstrates the significance of similar compounds in catalytic processes and achieving atypical regioselectivity. For instance, ruthenium-catalyzed meta sulfonation of 2-phenylpyridines using sulfonyl chlorides highlights the utility of these compounds in selective catalytic reactions. The presence of a 2-pyridyl group facilitates stable Ru-C(aryl) σ bond formation, inducing strong para-directing effects and allowing for electrophilic aromatic substitution with sulfonyl chloride to furnish a sulfone at the meta position to the chelating group. This catalytic process offers access to regioselectivities uncommon in conventional reactions, which could be relevant for synthesizing derivatives of the compound (Saidi et al., 2011).
Complexation and Structural Studies
Studies on similar compounds also delve into complexation with metals and the resulting structural and photophysical properties. For example, research on sulfonated polypyridine ligands and their iridium(III) complexes emphasizes the exploration of luminescent materials and their potential applications in light-emitting devices. The structural elucidation and photophysical properties of these complexes, derived from similar sulfonyl-containing ligands, underline the importance of understanding the interactions between these compounds and various metals, which could be pertinent to the development of new materials or catalysts (Neve et al., 1999).
Biological and Pharmacological Applications
Additionally, the modification of similar compounds with bioactive ligands and the study of their interactions with biological targets underscore the potential of these compounds in biomedical research. For instance, the synthesis and characterization of amino salicylato salts and their Cu(II) complexes, along with their inhibition studies on carbonic anhydrase isoenzymes, highlight the relevance of structurally similar compounds in pharmacological applications. These studies provide insights into the design and development of new inhibitors that could be applied in therapeutic contexts (Yenikaya et al., 2011).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c1-13-8-10-16(11-9-13)24(22,23)18-14(2)12-17(21-19(18)20)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJWIWIKDWFPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(1H-indol-1-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2885748.png)
![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2885750.png)

![[1-(4-Formyl-2-hydroxybenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2885754.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2885756.png)


![methyl 4-{[(2Z)-8-methoxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2885761.png)
![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)